molecular formula C9H10O2 B029963 (+)-Phenylacetyl Carbinol CAS No. 53439-91-1

(+)-Phenylacetyl Carbinol

Cat. No.: B029963
CAS No.: 53439-91-1
M. Wt: 150.17 g/mol
InChI Key: ZBFFNPODXBJBPW-SECBINFHSA-N
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Description

(+)-Phenylacetyl Carbinol is a chiral α-hydroxyketone that plays a significant role in the synthesis of various pharmaceuticals. It is known for its use as a synthon in the production of compounds with α- and β-adrenergic properties, such as ephedrine and pseudoephedrine .

Scientific Research Applications

(+)-Phenylacetyl Carbinol has a wide range of applications in scientific research:

Safety and Hazards

Based on the safety data sheet, “(+)-Phenylacetyl Carbinol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

The future directions for “(+)-Phenylacetyl Carbinol” research could involve further exploration of its potential applications in various fields, such as medicine, electronics, agriculture, and food production . More research is needed to fully understand its biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+)-Phenylacetyl Carbinol can be achieved through enzymatic methods. One improved procedure involves using the glutathione S-transferase-tag fused catalytic subunit of Escherichia coli acetohydroxyacid synthase I as a catalyst. This method yields the target molecule with an isolated yield of 80.6% and an enantiomeric excess value of higher than 98% .

Industrial Production Methods

Currently, this compound is primarily manufactured through a fermentation process. In this method, pyruvate decarboxylase, a protein of yeast cells, catalyzes the decarboxylation of pyruvate to form acetaldehyde, which then condenses with externally supplied benzaldehyde .

Chemical Reactions Analysis

Types of Reactions

(+)-Phenylacetyl Carbinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the chiral integrity of the compound .

Major Products

The major products formed from these reactions include ephedrine, pseudoephedrine, norephedrine, and phenylpropanolamine .

Mechanism of Action

The mechanism of action of (+)-Phenylacetyl Carbinol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of adrenergic compounds, which interact with adrenergic receptors to exert their effects. The molecular targets include enzymes involved in the biosynthesis of these compounds, such as pyruvate decarboxylase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Phenylacetyl Carbinol include:

Uniqueness

This compound is unique due to its chiral nature and its role as a key intermediate in the synthesis of various adrenergic compounds. Its high enantiomeric excess and specific enzymatic preparation methods make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(1S)-1-hydroxy-1-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFNPODXBJBPW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-91-1
Record name Phenylacetyl carbinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053439911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-hydroxy-1-phenylpropan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLACETYL CARBINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57T7N5C73Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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